An In-depth Technical Guide to 1,3-Cycloheptadiene: Physical and Chemical Properties
An In-depth Technical Guide to 1,3-Cycloheptadiene: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cycloheptadiene (C₇H₁₀) is a cyclic, non-aromatic hydrocarbon containing a seven-membered ring with two conjugated double bonds. Its unique structural features and reactivity make it a subject of interest in organic synthesis and mechanistic studies. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-cycloheptadiene, including spectroscopic data, reactivity profiles, and detailed experimental methodologies.
Physical Properties
1,3-Cycloheptadiene is a colorless liquid at room temperature.[1] It is characterized by the physical properties summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀ | [2] |
| Molar Mass | 94.157 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.868 g/cm³ | [1] |
| Melting Point | -110.40 °C | [1] |
| Boiling Point | 120.6 °C | [1] |
| Refractive Index (n_D) | 1.498 | [1] |
| Flash Point | 11 °C (52 °F) | [1] |
Chemical Properties
Solubility
Reactivity
1,3-Cycloheptadiene exhibits reactivity characteristic of a conjugated diene, participating in a variety of chemical transformations.
-
Dehydrogenation: Over a heated Platinum (Pt(111)) surface, 1,3-cycloheptadiene undergoes dehydrogenation to form cycloheptatriene.[1]
-
Diels-Alder Reaction: As a conjugated diene, 1,3-cycloheptadiene can undergo [4+2] cycloaddition reactions with suitable dienophiles. For instance, it reacts with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a potent dienophile.[3][4]
-
Thermal Rearrangement: The highly strained (E,E)-1,3-cycloheptadiene isomer has been studied computationally and is predicted to undergo thermal rearrangement through two primary pathways: a double bond rotation to yield (E,Z)-1,3-cycloheptadiene with a low activation barrier, and an electrocyclic ring closure to form the trans isomer of bicyclo[3.2.0]hept-6-ene.[5] The more stable cis,cis-1,3-cycloheptadiene can also undergo photochemical cyclization to bicyclo[3.2.0]hept-6-ene via a cis,trans-cycloheptadiene intermediate.[6]
-
[7][8]-Sigmatropic Rearrangement: 1,3-Cycloheptadiene can undergo a[7][8]-sigmatropic hydrogen shift, a common thermal rearrangement in cyclic 1,3-dienes.[7]
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Expected signals for vinylic protons (δ ≈ 5.5-6.0 ppm) and allylic/aliphatic protons (δ ≈ 1.5-2.5 ppm). | [2] |
| ¹³C NMR | Expected signals for sp² carbons (δ ≈ 120-140 ppm) and sp³ carbons (δ ≈ 20-40 ppm). | [2] |
| FTIR | Characteristic peaks for C=C stretching (around 1650 cm⁻¹) and C-H stretching of sp² (above 3000 cm⁻¹) and sp³ (below 3000 cm⁻¹) carbons are expected. | [2] |
| UV-Vis | As a conjugated diene, an absorption maximum (λ_max) in the ultraviolet region is anticipated, likely around 248 nm, similar to other cyclic dienes. | [9][10] |
Experimental Protocols
Detailed experimental protocols specifically for 1,3-cycloheptadiene are not extensively documented in readily available literature. Therefore, the following sections provide representative methodologies based on established procedures for analogous compounds.
Synthesis and Purification
A common route to cyclic dienes is through the dehydrohalogenation of a dihalogenated cycloalkane. The following is an adapted procedure based on the synthesis of 1,3-cyclohexadiene.
Synthesis of 1,3-Cycloheptadiene (Analogous Procedure)
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled in an ice bath.
-
Reaction Mixture: The flask is charged with a high-boiling point solvent (e.g., triethylene glycol dimethyl ether) and a strong, non-nucleophilic base (e.g., sodium hydride).
-
Addition of Dihalide: 1,2-Dibromocycloheptane, dissolved in a suitable solvent, is added dropwise from the dropping funnel to the heated and stirred reaction mixture.
-
Distillation: The product, 1,3-cycloheptadiene, is formed and distills from the reaction mixture under reduced pressure.
-
Work-up: The collected distillate is washed with water to remove any water-soluble impurities and then dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: The crude product is purified by fractional distillation to yield pure 1,3-cycloheptadiene.
Purification by Fractional Distillation
Fractional distillation is employed to separate 1,3-cycloheptadiene from any remaining starting materials or byproducts with close boiling points.[1][11][12]
-
Apparatus: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure: The crude 1,3-cycloheptadiene is placed in the distillation flask with boiling chips. The apparatus is heated, and the fraction that distills at the boiling point of 1,3-cycloheptadiene (120.6 °C at atmospheric pressure) is collected.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of 1,3-cycloheptadiene is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of neat liquid 1,3-cycloheptadiene is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of 1,3-cycloheptadiene is prepared in a UV-transparent solvent (e.g., hexane or ethanol).
-
Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity.
Reactivity Studies
Diels-Alder Reaction (Representative Protocol)
The following is a general procedure for a Diels-Alder reaction of a cyclic diene with a dienophile, which can be adapted for 1,3-cycloheptadiene.
-
Reactants: The dienophile (e.g., maleic anhydride or PTAD) is dissolved in a suitable solvent (e.g., ethyl acetate) in a reaction flask.
-
Reaction: 1,3-Cycloheptadiene is added to the solution. The reaction may proceed at room temperature or require gentle heating.
-
Product Isolation: The Diels-Alder adduct may precipitate from the solution upon cooling or after the addition of a less polar co-solvent (e.g., hexane). The product is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization.
-
Characterization: The structure of the adduct is confirmed by spectroscopic methods (NMR, IR) and melting point determination.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and logical relationships for 1,3-cycloheptadiene.
Conclusion
1,3-Cycloheptadiene is a versatile cyclic diene with well-defined physical properties and diverse chemical reactivity. Its participation in fundamental organic reactions such as Diels-Alder cycloadditions, thermal rearrangements, and sigmatropic shifts makes it a valuable substrate for synthetic applications and mechanistic investigations. While specific, detailed experimental protocols for this compound are not as prevalent as for more common dienes, established methodologies for analogous systems provide a solid foundation for its synthesis, purification, and further study. This guide serves as a comprehensive resource for professionals in research and drug development, consolidating the current knowledge on the core properties and reactivity of 1,3-cycloheptadiene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,3-Cycloheptadiene | C7H10 | CID 19969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and thermal rearrangement of (E,E)-1,3-cycloheptadiene and trans-bicyclo[3.2.0]hept-6-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cis,trans-Cyclohepta-1,3-diene as a transient intermediate in the photocyclization of cis,cis-cyclohepta-1,3-diene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. rsc.org [rsc.org]
- 9. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 10. chem.latech.edu [chem.latech.edu]
- 11. chembam.com [chembam.com]
- 12. Purification [chem.rochester.edu]
